N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide
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Overview
Description
N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide: is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . This compound is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . It is characterized by the presence of an acetamide group attached to a sulfonyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide typically involves the reaction of 4-aminobenzenesulfonamide with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic ring in N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Nitration: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Chemistry: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent . It has been evaluated for its activity against bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases , leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
- N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone)
- N-(4-(4-Bromophenyl)sulfonyl)phenylacetamide
- N-(4-(4-Chlorophenyl)sulfonyl)phenylacetamide
Uniqueness: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is unique due to its specific sulfonyl and acetamide functional groups , which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4542-32-9 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-oxo-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)6-10(14)12-8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
FDZMNCCKUUOJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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